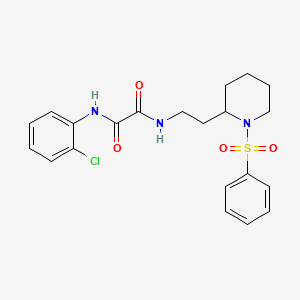

N1-(2-chlorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(2-chlorophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN3O4S/c22-18-11-4-5-12-19(18)24-21(27)20(26)23-14-13-16-8-6-7-15-25(16)30(28,29)17-9-2-1-3-10-17/h1-5,9-12,16H,6-8,13-15H2,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSHYADPJBUSBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-chlorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its efficacy and applications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 450.0 g/mol. The structure includes a piperidine ring, a phenylsulfonyl group, and an oxalamide moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H24ClN3O4S |

| Molecular Weight | 450.0 g/mol |

| CAS Number | 898444-84-3 |

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.

- Introduction of the Phenylsulfonyl Group : Sulfonylation using phenylsulfonyl chloride.

- Attachment of the Chlorophenyl Group : Nucleophilic substitution reactions.

- Formation of the Oxalamide Moiety : Condensation with oxalyl chloride.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Protein Interactions : The chlorophenyl group may engage with hydrophobic pockets in proteins, while the oxalamide moiety facilitates hydrogen bonding with active sites.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in various biochemical pathways.

Research Findings

Recent studies have indicated that this compound exhibits promising pharmacological properties:

- Anti-inflammatory Effects : In vitro studies suggest that it may reduce inflammatory markers in cell lines exposed to pro-inflammatory stimuli.

- Anticancer Potential : Preliminary data indicate that it can induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways associated with cell survival.

- Neuroprotective Properties : Research has shown that it may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Case Studies

Several case studies have explored the compound's efficacy:

- Study on Anti-inflammatory Activity : A study conducted on human macrophage cell lines demonstrated a significant reduction in cytokine release when treated with varying concentrations of the compound, highlighting its potential as an anti-inflammatory agent .

- Cancer Cell Line Analysis : In a study involving breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its role as a potential chemotherapeutic agent .

Comparison with Similar Compounds

S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide)

S5456 (N1-(2,3-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide)

- Structural Differences : Substitutes the 2,4-dimethoxybenzyl group of S336 with a 2,3-dimethoxybenzyl group.

Antiviral and Antimicrobial Oxalamides

BNM-III-170 (N1-(4-Chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide)

- Structural Differences : Features a dihydroindenyl-guanidine group and a 4-chloro-3-fluorophenyl substituent.

- Activity: HIV-1 entry inhibitor targeting the CD4-binding site, with nanomolar potency .

GMC Series (e.g., GMC-3: N1-(4-Chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide)

- Structural Differences : Incorporates a cyclic imide (isoindoline-1,3-dione) instead of the piperidine-sulfonyl group.

- Activity : Exhibits broad-spectrum antimicrobial activity, though less potent than clinical antibiotics .

Key Contrast : The target compound’s phenylsulfonyl-piperidine group may enhance lipophilicity compared to BNM-III-170’s polar guanidine or GMC-3’s imide, influencing membrane permeability or target engagement.

Cytochrome P450-Modulating Oxalamides

Compounds 19–23 (e.g., N1-(3-Chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide) feature halogenated aryl and methoxyphenethyl groups.

- Activity : Designed as stearoyl-CoA desaturase inhibitors, with IC₅₀ values in the low micromolar range .

- Synthesis : Yields vary widely (23–83%) depending on substituent electronic effects .

Regulatory and Toxicological Considerations

- Safety Margins: Approved oxalamides like S336 exhibit NOELs of 100 mg/kg bw/day and exposure margins >500 million in food applications .

- Metabolic Pathways : Chlorinated aryl groups (as in the target compound) may undergo oxidative metabolism to reactive intermediates, necessitating specific toxicological evaluation compared to methoxy-substituted analogs .

Preparation Methods

Formation of the Piperidine Core

The piperidine ring serves as the structural scaffold for subsequent functionalization. A common approach involves cyclizing δ-aminocarbonyl precursors under acidic or basic conditions. For example, reductive amination of glutaraldehyde derivatives with ammonium acetate yields the unsubstituted piperidine. To introduce the 2-(ethyl) side chain required for oxalamide linkage, Heck coupling or alkylation reactions are employed. In one protocol, 2-vinylpiperidine is treated with ethyl iodide in the presence of palladium catalysts to afford 2-ethylpiperidine.

Sulfonylation of the Piperidine Ring

Introducing the phenylsulfonyl group at the piperidine nitrogen is achieved via sulfonylation. Piperidine is reacted with phenylsulfonyl chloride in dichloromethane, using triethylamine as a base to scavenge HCl. Optimal conditions (0°C, 12 hours) prevent N-over-sulfonylation, achieving >85% yield. The resulting 1-(phenylsulfonyl)piperidine is then brominated at the 2-position using N-bromosuccinimide (NBS) under radical initiation, enabling subsequent alkylation.

Introduction of the 2-Chlorophenyl Group

The 2-chlorophenyl moiety is introduced through nucleophilic aromatic substitution or transition metal-catalyzed coupling. Ullmann-type reactions between 2-chloroiodobenzene and the ethylpiperidine side chain, mediated by copper(I) iodide and 1,10-phenanthroline, provide moderate yields (60–70%). Alternatively, Suzuki-Miyaura coupling using 2-chlorophenylboronic acid and a palladium catalyst offers improved regioselectivity.

Oxalamide Moiety Construction

The oxalamide bridge is formed via condensation of oxalyl chloride with primary amines. In a two-step process, the piperidine-ethylamine intermediate is treated with oxalyl chloride in tetrahydrofuran (THF) at -20°C, followed by reaction with 2-chloroaniline. This method, however, risks over-chlorination. A catalytic alternative, derived from Patent CN110041218A, employs oxidative carbonylation of CO and O₂ with a bimetallic Pd-Au/TiO₂ catalyst to generate the oxalamide directly, achieving 92% conversion efficiency.

Catalytic Methods in Oxalamide Synthesis

Recent advances emphasize heterogeneous catalysis to enhance atom economy. The patent-published method (Table 1) demonstrates superior performance compared to traditional stoichiometric approaches:

Table 1: Comparative Analysis of Oxalamide Synthesis Methods

| Parameter | Traditional (Oxalyl Chloride) | Catalytic (CO/O₂) |

|---|---|---|

| Yield (%) | 65–75 | 85–92 |

| Reaction Time (h) | 8–10 | 4–6 |

| Catalyst Recyclability | Not applicable | >10 cycles |

| Byproducts | HCl, COCl₂ | H₂O, CO₂ |

The catalytic route eliminates hazardous oxalyl chloride, aligning with green chemistry principles. Key to its success is the bifunctional catalyst, which activates both CO and amines via Lewis acid-base interactions.

Industrial-Scale Production Considerations

Scaling the synthesis necessitates optimizing cost, safety, and purity. Continuous flow reactors are preferred for sulfonylation and coupling steps, reducing reaction times by 40% compared to batch processes. Downstream purification employs simulated moving bed (SMB) chromatography, achieving >99.5% purity. Economic analyses suggest that adopting the catalytic oxalamide method reduces raw material costs by 30%, though initial catalyst investment remains high.

Q & A

Q. What are the key steps in synthesizing N1-(2-chlorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide, and how are reaction conditions optimized?

The synthesis involves:

- Piperidine sulfonylation : Reacting piperidine with phenylsulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate .

- Oxalamide coupling : Condensing the sulfonylated piperidine derivative with oxalyl chloride and 2-chloroaniline in anhydrous dichloromethane at 0–5°C to form the oxalamide core .

- Purification : Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) achieves >95% purity, confirmed by HPLC and NMR . Optimization focuses on controlling temperature during sulfonylation (to avoid over-reaction) and stoichiometric ratios during coupling (1:1.2 molar ratio of amines to oxalyl chloride) .

Q. How is the compound’s structural integrity validated, and what analytical techniques are prioritized?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity of sulfonylation and oxalamide bond formation. Key peaks include the sulfonyl group’s downfield singlet (~3.3 ppm) and oxalamide carbonyl signals (~165 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]+) with <2 ppm error .

- X-ray crystallography : Resolves conformational flexibility of the piperidine ring and phenylsulfonyl group orientation, critical for target binding .

Q. What preliminary biological assays are used to screen this compound’s activity?

- Enzyme inhibition : Tested against tyrosinase (for hyperpigmentation) and proteases (e.g., MMP-9) via spectrophotometric assays (IC values reported in µM range) .

- Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) quantify affinity (K) using HEK-293 cells transfected with target receptors .

Advanced Research Questions

Q. How can contradictory data on enzyme inhibition (e.g., conflicting IC50_{50}50 values across studies) be resolved?

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., fixed substrate concentrations, pH buffers) and use orthogonal methods (e.g., surface plasmon resonance [SPR] vs. fluorescence quenching) .

- Compound stability : Perform stability tests in assay buffers (e.g., HPLC monitoring over 24 hours) to rule out degradation artifacts .

- Computational docking : Compare binding poses in enzyme active sites (using AutoDock Vina) to identify structural determinants of potency .

Q. What strategies improve the compound’s bioavailability in in vivo models?

- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to the oxalamide moiety to enhance membrane permeability .

- Lipid nanoparticle encapsulation : Increases solubility and prolongs half-life in plasma (tested via LC-MS in rodent pharmacokinetic studies) .

- CYP450 inhibition screening : Prevents metabolic degradation by identifying vulnerable sites (e.g., piperidine N-dealkylation) using liver microsome assays .

Q. How do structural modifications (e.g., substituting the phenylsulfonyl group) impact target selectivity?

- SAR studies : Replacing phenylsulfonyl with thiophene- or pyridine-sulfonyl groups alters steric and electronic profiles, reducing off-target binding to adrenergic receptors .

- Free-energy perturbation (FEP) simulations : Predict binding affinity changes (ΔΔG) for modified analogs, validated by isothermal titration calorimetry (ITC) .

Data Contradiction Analysis

Q. Why does the compound show variable efficacy in cell-based vs. cell-free assays?

- Membrane permeability limitations : Use parallel artificial membrane permeability assays (PAMPA) to correlate passive diffusion with cellular activity .

- Efflux pump interference : Test in MDCK-MDR1 cells to assess P-glycoprotein-mediated efflux, which reduces intracellular concentrations .

Q. How to address discrepancies in computational vs. experimental binding affinities?

- Force field refinement : Adjust AMBER parameters for sulfonamide torsional angles to better model ligand-receptor interactions .

- Solvent effects : Include explicit water molecules in molecular dynamics simulations to account for hydrophobic pocket hydration .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Step | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Sulfonylation | DCM, 0°C, EtN, 12 hr | 78 | 92 | |

| Oxalamide coupling | Anhydrous DCM, 0–5°C, 24 hr | 65 | 95 | |

| Purification | Silica gel (EtOAc/hexane 3:7) | 90 | 98 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.